5-(Morpholin-4-ylcarbonyl)adamantan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(morpholine-4-carbonyl)adamantan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-13-11-5-10-6-12(13)9-15(7-10,8-11)14(18)16-1-3-19-4-2-16/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEPZBYNNOTFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C23CC4CC(C2)C(=O)C(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Morpholin 4 Ylcarbonyl Adamantan 2 One and Congeneric Systems
Direct Synthetic Approaches to the Core Structure
Direct synthesis, often involving cascade or one-pot reactions, offers an elegant and efficient pathway to densely functionalized adamantane (B196018) cores. These methods construct the characteristic tricyclic framework from simpler acyclic or bicyclic precursors in a single synthetic operation.
One notable approach involves a cascade of reactions, such as aldol (B89426), Michael, and Dieckmann condensations. nih.gov For instance, the reaction of a di-one with an excess of acrylates or enones in the presence of a base like triethylamine (B128534) can initiate a sequence of intramolecular cyclizations to furnish the adamantane scaffold with multiple substituents in high yields. nih.gov The efficiency of these one-pot procedures can surpass stepwise approaches where intermediates are isolated. nih.gov
Acid-catalyzed cyclizations are also pivotal in direct syntheses. Bicyclic compounds containing enol ethers and hydroxyl groups can be prompted by a Brønsted acid to cyclize, forming the adamantane core. nih.gov Similarly, Lewis acids can initiate cyclization of protected oximes with various nucleophiles, providing a versatile route to amino-adamantanes. nih.gov These strategies underscore the power of controlled cationic rearrangements and cyclizations in rapidly assembling the complex and rigid adamantane structure.
Functionalization Strategies for Adamantane-2-one Precursors
A more common and versatile approach to 5-(Morpholin-4-ylcarbonyl)adamantan-2-one involves the stepwise functionalization of a pre-existing adamantane skeleton, typically starting with adamantane-2-one. Adamantane-2-one can be synthesized through the oxidation of adamantane using strong acids like concentrated sulfuric acid. google.comwikipedia.org This ketone then serves as a scaffold for the introduction of the required functional groups at specific positions.
Generation of Adamantane-1-carbonyl Intermediates
The introduction of a carbonyl group at a bridgehead position (C1 or C5) of the adamantane-2-one core is a critical step. A robust method to achieve this involves a ring-expansion and cleavage strategy. Starting from the readily available adamantane-2-one, a Demjanov ring expansion can yield a homoadamantanone. nih.gov Subsequent oxidation, for example with selenium oxide, produces a di-one, which can then be cleaved with an oxidizing agent like periodic acid to afford a dicarboxylic acid. nih.gov This dicarboxylic acid intermediate, possessing the necessary carbon framework, can then be induced to undergo ring closure. Treatment with thionyl chloride can result in the formation of an adamantane acyl chloride, a key intermediate for further functionalization. nih.gov
Alternative strategies for functionalizing the adamantane cage include direct C-H functionalization methods, which have gained significant attention. nih.govrsc.org These can proceed through radical or carbocationic intermediates to introduce various functional groups. nih.govresearchgate.net For instance, photoredox and H-atom transfer catalysis can achieve selective alkylation at the tertiary C-H bonds of the adamantane core. chemrxiv.orgchemrxiv.org While direct carboxylation can be challenging, sequences involving halogenation at the bridgehead followed by conversion to an organometallic species and subsequent reaction with CO2 represent a classic and viable route.
Introduction of the Morpholine-4-carbonyl Moiety
The final step in this functionalization strategy is the formation of the amide bond between the adamantane-1-carbonyl intermediate and morpholine (B109124). This is typically achieved through a nucleophilic acyl substitution reaction.
The adamantane-1-carbonyl intermediate, preferably activated as an acyl chloride or ester, is reacted with morpholine. The use of adamantane-1-carbonyl chloride, synthesized from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride, is a common and efficient method. mdpi.com The reaction with morpholine, often carried out in an inert solvent and in the presence of a non-nucleophilic base to scavenge the HCl byproduct, proceeds readily to form the desired N-acylmorpholine derivative. nih.gov Amide coupling reagents such as HATU can also be employed to facilitate the reaction directly from the carboxylic acid and morpholine. researchgate.net This amidation is generally a high-yielding and reliable transformation. nih.gov
| Starting Material | Transformation | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Adamantane | Oxidation | Concentrated H₂SO₄ | Adamantane-2-one | google.comwikipedia.org |
| Adamantane-2-one | Ring Expansion/Cleavage | 1. Demjanov Reaction 2. SeO₂ 3. HIO₄ | Adamantane-1,2-dicarboxylic acid derivative | nih.gov |
| Adamantane-1-carboxylic acid | Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Adamantane-1-carbonyl chloride | mdpi.com |
| Adamantane-1-carbonyl chloride | Amidation | Morpholine, Base (e.g., Et₃N) | Adamantane-1-carboxamide | nih.govnih.gov |
Multi-Step Synthesis Pathways from Diverse Starting Materials
The adamantane framework itself can be constructed through multi-step total synthesis, which provides access to a wide array of derivatives that may not be accessible through direct functionalization of the parent hydrocarbon.
Cyclization Reactions and Heterocycle Formation
The construction of the adamantane skeleton often relies on acid-catalyzed rearrangements and cyclizations of polycyclic hydrocarbon precursors. The seminal work by Schleyer demonstrated that tetrahydrodicyclopentadiene (B3024363) could be rearranged into adamantane in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgnih.govnih.gov This isomerization proceeds through a complex series of cationic 1,2-bond migrations and hydride shifts, ultimately driven by the formation of the highly stable, strain-free adamantane cage. nih.gov
Syntheses from bicyclic precursors, particularly derivatives of bicyclo[3.3.1]nonane, are also highly effective. nih.gov These precursors, which already contain two of the three cyclohexane (B81311) rings of adamantane, can be cyclized through the formation of a bond between the C3 and C7 positions. This final ring closure can be achieved through various intramolecular reactions, including Friedel-Crafts-type alkylations, aldol condensations, or radical cyclizations. nih.gov For example, base-promoted cyclization of a suitable bicyclic material can lead to an intermediate that undergoes a final Michael addition to close the adamantane scaffold. nih.gov
Optimized Conditions for High-Yielding Transformations
Optimizing reaction conditions is crucial for achieving high yields and purity in adamantane synthesis. In the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, the choice of catalyst and reaction parameters significantly impacts the yield, which has been improved from initial reports of 20-40% to over 60% and even up to 98% using superacid catalysis or ultrasound. wikipedia.orgnih.gov
In functionalization reactions, the choice of solvent, temperature, and catalyst is equally important. For instance, manganese salts have been shown to effectively catalyze the N-adamantylation of amides from 1-bromoadamantane, affording yields of 70-90%. researchgate.net For the oxidation of adamantane to adamantane-2-one, carrying out the reaction with sulfuric acid in the presence of a catalyst can increase the yield and improve product quality. google.com The gradual addition of sulfur trioxide or oleum (B3057394) during the oxidation can maintain an optimal sulfuric acid concentration, leading to shorter reaction times and higher productivity. google.com
| Method | Starting Material(s) | Key Features | Typical Yield | Reference |
|---|---|---|---|---|
| Prelog-Seiwerth Synthesis | Meerwein's Ester | Multi-step classical synthesis | ~6.5% (improved) | wikipedia.orgnih.gov |
| Schleyer Rearrangement | Tetrahydrodicyclopentadiene | Lewis acid-catalyzed isomerization | 30-98% | wikipedia.orgnih.govnih.gov |
| Bicyclic Precursor Cyclization | Bicyclo[3.3.1]nonane derivatives | Intramolecular bond formation | Often high-yielding | nih.govmdpi.com |
| Cascade Reaction | Di-one and Acrylate | One-pot formation of substituted core | High | nih.gov |
Atom-Economical and Sustainable Synthetic Considerations
The synthesis of complex molecules such as this compound necessitates a strong emphasis on principles of green chemistry, focusing on atom economy and the reduction of hazardous waste. researchgate.net Traditional synthetic routes often rely on stoichiometric reagents and harsh conditions, leading to significant environmental impact. mdpi.com Modern approaches, however, are increasingly leveraging catalytic systems and sustainable practices to improve efficiency and minimize byproducts.
A plausible and sustainable synthetic strategy for this compound would likely commence from a functionalized adamantane precursor, such as adamantane-2-one-5-carboxylic acid. The formation of this key intermediate, followed by a direct amidation reaction, embodies a green chemistry approach. The core of this strategy lies in two main transformations: the selective oxidation of a hydroxyl group to a ketone and the catalytic formation of the amide bond, both of which can be designed to be highly atom-economical.
Catalytic Oxidation for the Synthesis of the Adamantanone Core
The precursor, adamantane-2-one-5-carboxylic acid, can be envisaged as being derived from 5-hydroxyadamantane-2-carboxylic acid. The critical step is the selective oxidation of the secondary alcohol to a ketone. Traditional oxidation methods often employ stoichiometric amounts of heavy metal oxidants like chromium or manganese compounds, which are toxic and generate significant waste. tandfonline.com
In contrast, sustainable methodologies focus on catalytic processes using environmentally benign oxidants. Hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) are ideal terminal oxidants as their primary byproduct is water. tandfonline.com A variety of heterogeneous and homogeneous catalytic systems have been developed for the selective oxidation of secondary alcohols with high efficiency and selectivity. organic-chemistry.org
For instance, nanocrystalline titanium(IV) oxide (TiO₂) has been demonstrated as an effective heterogeneous catalyst for the oxidation of secondary alcohols to ketones using hydrogen peroxide in a green solvent like polyethylene (B3416737) glycol (PEG). tandfonline.comtandfonline.com This system offers the advantages of catalyst recyclability and the use of a non-toxic solvent and oxidant. tandfonline.comtandfonline.com Similarly, vanadium-substituted polyoxometalates have shown high efficacy in the oxidation of adamantane C-H bonds using molecular oxygen, suggesting their potential for the targeted oxidation of secondary alcohols on the adamantane scaffold. researchgate.net
Another green approach involves the use of stable nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO) as catalysts, which can facilitate the oxidation of sterically hindered alcohols with high efficiency. organic-chemistry.org These catalytic systems often operate under mild conditions and demonstrate high selectivity, which is crucial when dealing with multifunctional molecules like a hydroxy-substituted adamantane carboxylic acid.
The following table summarizes various sustainable catalytic systems applicable to the oxidation of secondary alcohols, a key transformation in the proposed synthesis of the adamantane-2-one-5-carboxylic acid intermediate.
Table 1: Sustainable Catalytic Systems for the Oxidation of Secondary Alcohols
| Catalyst System | Oxidant | Solvent | Key Advantages |
|---|---|---|---|
| Nanocrystalline TiO₂ | H₂O₂ | Polyethylene Glycol (PEG) | Heterogeneous, reusable catalyst; green solvent and oxidant. tandfonline.comtandfonline.com |
| CeBr₃ | H₂O₂ | Not specified | High selectivity for secondary over primary alcohols. organic-chemistry.org |
| V₂O₅ | O₂ | Toluene | Chemoselective conversion of secondary alcohols in the presence of primary alcohols. organic-chemistry.org |
| TEMPO/NaOCl | NaOCl | Dichloromethane/Water | Mild conditions, high yields. |
Atom-Economical Amide Bond Formation
The final step in the synthesis of this compound is the formation of the amide bond between adamantane-2-one-5-carboxylic acid and morpholine. Conventional methods for amide synthesis often involve the use of stoichiometric coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., PyBOP, HATU). mdpi.com These methods suffer from poor atom economy, as they generate significant amounts of byproducts that must be separated and disposed of. mdpi.com
The most atom-economical approach to amide synthesis is the direct catalytic amidation of a carboxylic acid with an amine, where the only byproduct is water. diva-portal.orgresearchgate.net This transformation is thermodynamically challenging but can be achieved with suitable catalysts. Boron-based catalysts, such as boric acid and various arylboronic acids, have emerged as effective promoters for direct amidation under relatively mild conditions. nih.gov
Group (IV) metal catalysts, particularly those based on zirconium and hafnium, have also been shown to be highly effective for the direct amidation of a wide range of carboxylic acids, including sterically demanding substrates like adamantanecarboxylic acid. diva-portal.org These catalysts are valued for their tolerance to various functional groups. diva-portal.org
Enzymatic catalysis offers another highly sustainable route for amide bond formation. nih.govrsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids with amines in non-aqueous, green solvents like cyclopentyl methyl ether (CPME). nih.gov This biocatalytic approach is characterized by high selectivity, mild reaction conditions, and the absence of hazardous reagents, resulting in high yields and purity of the final product. nih.gov
The table below outlines various atom-economical catalytic methods for direct amide bond formation, which would be applicable to the synthesis of this compound from its carboxylic acid precursor.
Table 2: Atom-Economical Catalytic Systems for Direct Amidation
| Catalyst System | Reaction Type | Key Advantages |
|---|---|---|
| Boron-based catalysts (e.g., Boric Acid) | Direct Amidation | Low cost, low toxicity, generation of water as the only byproduct. nih.gov |
| Zirconium(IV) chloride (ZrCl₄) | Direct Amidation | High efficiency for sterically hindered acids, good functional group tolerance. diva-portal.org |
| Niobium(V) oxide (Nb₂O₅) | Heterogeneous Catalysis | Reusable solid catalyst, applicable to a wide range of substrates. |
| Candida antarctica lipase B (CALB) | Enzymatic Catalysis | High selectivity, mild conditions, use of green solvents, biodegradable catalyst. nih.gov |
By integrating a catalytic, green oxidation method for the synthesis of the adamantane-2-one-5-carboxylic acid intermediate with a subsequent atom-economical direct amidation, a highly sustainable and efficient synthetic route to this compound can be achieved. This approach aligns with the principles of modern synthetic chemistry, prioritizing not only the successful synthesis of the target molecule but also the minimization of its environmental footprint.
Chemical Reactivity and Transformations of 5 Morpholin 4 Ylcarbonyl Adamantan 2 One
Reactions Involving the Adamantane (B196018) Ketone Functionality
The ketone group at the C-2 position of the adamantane core is a primary site for chemical transformations. Its reactivity is modulated by the rigid cage structure and the electronic influence of the C-5 substituent.
The adamantane framework's rigidity imposes significant steric hindrance around the carbonyl group, which can affect the approach of reagents. Unlike more flexible cyclic ketones, the adamantane cage restricts conformational changes that might facilitate certain reaction pathways. Adamantanone and its derivatives are known to be reluctant to form enolates because the resulting carbanion cannot achieve conjugation with the carbonyl π-bond due to the rigid, non-planar structure. wikipedia.org
Studies on 5-substituted adamantanones have revealed that electronic effects can play a crucial role in determining the facial selectivity of nucleophilic additions to the carbonyl group. chempedia.info The substituent at the C-5 position, while remote, can influence the electronic environment of the carbonyl carbon and thus the trajectory of incoming nucleophiles.
The ketone in 5-(morpholin-4-ylcarbonyl)adamantan-2-one can undergo a variety of transformations typical of carbonyl compounds, although reaction conditions may need to be optimized to overcome the steric bulk of the adamantane cage.
Derivatization: The carbonyl group can be derivatized to form a range of products. For instance, reaction with hydrazines can yield hydrazones, a common method for the characterization and modification of ketones. The formation of oximes and other imine derivatives is also feasible. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic method for the identification of carbonyl compounds. epa.gov
Reduction: The ketone can be reduced to the corresponding alcohol, 5-(morpholin-4-ylcarbonyl)adamantan-2-ol. Standard reducing agents such as sodium borohydride (B1222165) can be employed. A more forceful reduction, such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures), can completely remove the carbonyl group, yielding 5-(morpholin-4-ylcarbonyl)adamantane. researchgate.netresearchgate.netnih.gov
Oxidation: The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones), is a potential transformation for this compound. rsc.org This reaction typically uses peroxy acids or peroxides as the oxidant. mdpi.com The rigid adamantane structure can influence the migratory aptitude of the adjacent carbon atoms.
Olefination: The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. acs.org Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane, would yield 2-methylene-5-(morpholin-4-ylcarbonyl)adamantane. The steric hindrance of the adamantyl ketone can affect the efficiency of this reaction.
| Transformation | Reagents and Conditions | Product |
| Hydrazone Formation | Hydrazine (NH₂NH₂) | This compound hydrazone |
| Wolff-Kishner Reduction | Hydrazine, KOH, heat | 5-(Morpholin-4-ylcarbonyl)adamantane |
| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Corresponding lactone |
| Wittig Reaction | Triphenylphosphine ylide (e.g., Ph₃P=CH₂) | 2-Methylene-5-(morpholin-4-ylcarbonyl)adamantane |
Reactivity of the Morpholine-4-carbonyl Amide Linkage
The amide linkage in this compound is generally stable but can be cleaved under specific conditions. The reactivity of the morpholine (B109124) ring itself also presents opportunities for further functionalization.
Amide bonds are notoriously stable due to resonance stabilization. Their hydrolysis typically requires harsh conditions, such as prolonged heating with strong acids or bases.
Acidic Hydrolysis: Under strong acidic conditions (e.g., refluxing in concentrated HCl or H₂SO₄), the amide bond can be cleaved to yield adamantane-2-one-5-carboxylic acid and morpholine. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Basic Hydrolysis: Saponification with a strong base, such as aqueous sodium hydroxide, at elevated temperatures will also cleave the amide bond, yielding the corresponding carboxylate salt and morpholine.
Recent research has focused on milder methods for amide bond activation, often involving transition metal catalysis or the use of specialized reagents to overcome the inherent stability of the amide bond.
| Hydrolysis Condition | Products |
| Acidic (e.g., H₂SO₄, heat) | Adamantane-2-one-5-carboxylic acid and Morpholine salt |
| Basic (e.g., NaOH, heat) | Sodium salt of Adamantane-2-one-5-carboxylic acid and Morpholine |
The morpholine ring in the title compound can also undergo chemical transformations. The nitrogen atom, being a secondary amine derivative, is nucleophilic, while the ether linkage is generally unreactive under standard conditions.
N-Oxidation: The nitrogen atom of the morpholine ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids.
Electrophilic Addition to Nitrogen: The lone pair of electrons on the nitrogen atom can react with electrophiles. For example, alkylation with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt.
Ring Opening/Cleavage: While the morpholine ring is generally stable, oxidative cleavage can occur under specific enzymatic or harsh chemical conditions. chempedia.info For instance, cytochrome P450 has been shown to be involved in the oxidative degradation of morpholine.
Stereoselective and Regioselective Reactions
The rigid and symmetric nature of the adamantane cage makes it an excellent scaffold for studying stereochemical and regiochemical outcomes of reactions.
The reduction of 5-substituted adamantanones has been a subject of study for understanding facial selectivity in nucleophilic additions. The substituent at the C-5 position can exert a significant influence on the stereochemical course of the reduction of the C-2 ketone. For instance, studies have shown that the nature of the C-5 substituent can dramatically alter the ratio of the resulting endo and exo alcohols. This is attributed to through-bond and through-space electronic interactions that differentiate the two faces of the carbonyl group. chempedia.info
Regioselective reactions on the adamantane core of this compound would primarily involve further functionalization of the adamantane cage. The existing substituents would direct the position of any new substituent. Generally, reactions on the adamantane skeleton that proceed via radical or cationic intermediates favor the tertiary (bridgehead) positions. However, the presence of the ketone and amide functionalities can influence this selectivity.
Diastereoselective Control in Functionalization Reactions
Functionalization reactions targeting the C-2 ketone of 5-substituted adamantan-2-ones are subject to significant diastereoselective control, primarily governed by the electronic nature of the substituent at the C-5 position. Although sterically unbiased, the C-5 position can exert powerful inductive effects that influence the geometry of the adamantane cage and the facial selectivity of incoming reagents.
Research on analogous 5-substituted 2-adamantanylidenes and adamant-2-yl cations has shown that electron-withdrawing groups (EWGs) and electron-donating groups (ERGs) at C-5 can distort the cage, bending the C-2 bridge either away from or towards the substituent, respectively. nih.gov The morpholinocarbonyl group is generally considered to be electron-withdrawing. This effect would render the two faces of the C-2 carbonyl group diastereotopic, leading to preferential attack from the less hindered face. For instance, in nucleophilic additions to the carbonyl, the hydride or other nucleophile would preferentially approach from the face opposite to the substituent's electronic influence. nih.govchempedia.info
Studies on the reduction of various 5-substituted 2-adamantanones have quantified this facial selectivity. The stereochemical outcomes highlight a consistent, though sometimes modest, preference for one diastereomer, which can be attributed to these remote electronic effects. chempedia.info
| C-5 Substituent (X) | Reducing Agent | Diastereomeric Ratio (axial:equatorial attack) | Reference |
|---|---|---|---|
| -OH | LiAlH4 | Variable | chempedia.info |
| -F | LiAlH4 | Variable | chempedia.info |
| -Si(CH3)3 | Various Hydrides | Low (de <40%) | chempedia.info |
| -H | LiAlH4 | Variable | chempedia.info |
This table illustrates the principle of diastereoselective control in related systems. Specific data for the 5-(Morpholin-4-ylcarbonyl) substituent is not available in the cited literature.
Influence of Adamantane Steric Effects on Reaction Selectivity
The adamantane framework is exceptionally rigid and bulky, which imparts significant steric hindrance. nih.gov This inherent steric bulk is a dominant factor in controlling reaction selectivity. For reactions at the C-2 position of this compound, the cage structure channels approaching reagents, favoring attack from the less sterically encumbered trajectory.
This steric control is particularly evident in reactions that form spirocyclic systems at the C-2 position. For example, in the formation of adamantane-based 1,2,4-trioxolanes, the steric bulk of the adamantane ring is crucial for conferring regioselectivity during subsequent reactions of the peroxide ring. nih.gov The presence of the spiroadamantane group itself has been identified as a critical feature for the biological activity of certain antimalarial compounds, underscoring the importance of its steric profile. nih.gov
Participation in Complex Organic Reactions
The ketone functionality of this compound allows it to participate in a variety of complex organic reactions, including cycloadditions and condensations, to form more elaborate molecular architectures.
A notable reaction involving substituted adamantanones is the Griesbaum co-ozonolysis, which is a powerful method for synthesizing stable, tetrasubstituted 1,2,4-trioxolanes (ozonides). organic-chemistry.org In this process, this compound would serve as the ketone component (a dipolarophile). It reacts with a carbonyl oxide intermediate, which is generated in situ from the ozonolysis of an O-alkyl oxime. nih.govorganic-chemistry.org
The reaction proceeds via a [3+2] cycloaddition between the carbonyl oxide and the ketone's C=O bond. nih.gov Studies using 2-adamantanone (B1666556) oxime and substituted cyclohexanones have shown that this cycloaddition is highly diastereoselective. nih.govorganic-chemistry.orgresearchgate.net The selectivity is attributed to a kinetically controlled, preferential axial attack of the carbonyl oxide on the ketone. nih.govorganic-chemistry.org By analogy, the reaction of an oxime-derived carbonyl oxide with this compound would be expected to proceed with high diastereoselectivity, leading to a spiro-1,2,4-trioxolane with a defined stereochemistry at the spiro-carbon. The resulting adamantyl-spiro-trioxolanes are often remarkably stable due to the steric shielding of the peroxide bond by the bulky adamantane cage. nih.gov
| Oxime Component | Ketone Component | Product | Key Finding | Reference |
|---|---|---|---|---|
| O-methyl 2-adamantanone oxime | 4-Substituted cyclohexanones | Dispiro-1,2,4-trioxolane | Major isomers have cis configuration from axial attack. | nih.govorganic-chemistry.org |
| Substituted adamantanone oximes | Enantiopure ketone 2 | 1,2,4-trioxolane adducts | Low temperature conditions improve yields and diastereoselectivity. | nih.gov |
| O-methyl 2-adamantanone oxime | 1,4-Cyclohexanedione | Adamantane-2-spiro-3′-8′-oxo-1′,2′,4′-trioxaspiro nih.govorganic-chemistry.orgdecane | Successful synthesis of a functionalized trioxolane. | acs.org |
The carbonyl group at C-2 is a versatile handle for cyclocondensation and other ring-forming reactions. These transformations can be used to append new heterocyclic or carbocyclic rings to the adamantane scaffold. For instance, adamantan-2-one is known to react with activated methylene (B1212753) compounds like acetonitrile (B52724) or cyanoacetic acid in the presence of a base. researchgate.net This Knoevenagel-type condensation yields an adamantylidene derivative, which can be a precursor for further transformations. researchgate.net
Similarly, this compound could undergo condensation with bifunctional reagents to construct fused or spiro-heterocycles. Reactions with hydrazines could yield pyrazole (B372694) or pyrazoline derivatives, while reactions with compounds like 1-(adamantan-1-yl)thiourea and bromoesters could potentially lead to thiazolone rings, a transformation demonstrated on other adamantane systems. nih.gov Such cyclocondensation reactions significantly expand the structural diversity of molecules accessible from this adamantane derivative, opening avenues for applications in materials science and medicinal chemistry. mdpi.com
Structural Characterization and Elucidation of 5 Morpholin 4 Ylcarbonyl Adamantan 2 One
Advanced Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic methods provide a wealth of information regarding the electronic and vibrational states of a molecule, allowing for a detailed reconstruction of its atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Connectivity and Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and connectivity of a molecule. The chemical environment of each nucleus influences its resonance frequency, resulting in a characteristic spectrum.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-(Morpholin-4-ylcarbonyl)adamantan-2-one is expected to exhibit distinct signals corresponding to the protons of the adamantane (B196018) cage and the morpholine (B109124) ring. The rigid, polycyclic structure of the adamantane core leads to a complex pattern of signals, often with overlapping multiplets in the upfield region (typically δ 1.5-3.0 ppm). The protons on the morpholine ring would likely appear as two distinct multiplets due to the different chemical environments of the protons adjacent to the oxygen and nitrogen atoms. The protons on the carbons adjacent to the nitrogen of the morpholine ring are anticipated to be in the δ 3.4-3.7 ppm range, while those adjacent to the oxygen are expected around δ 3.6-3.8 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the carbons of the adamantane cage, and the carbons of the morpholine ring. The carbonyl carbon of the ketone on the adamantane cage is expected to have a chemical shift in the range of δ 205-220 ppm, while the amide carbonyl carbon would likely appear between δ 170-185 ppm. The carbons of the adamantane skeleton would produce a set of signals in the aliphatic region (δ 25-50 ppm). The morpholine ring carbons would show two distinct signals, with the carbons adjacent to the nitrogen appearing around δ 40-50 ppm and those adjacent to the oxygen at approximately δ 65-70 ppm.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Adamantane CH, CH₂ | 1.5 - 3.0 | 25 - 50 |
| Morpholine -CH₂-N | 3.4 - 3.7 | 40 - 50 |
| Morpholine -CH₂-O | 3.6 - 3.8 | 65 - 70 |
| Amide C=O | - | 170 - 185 |
| Ketone C=O | - | 205 - 220 |
Note: The predicted chemical shifts are based on typical values for similar functional groups and molecular fragments.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide insights into the molecule's conformation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to its carbonyl groups. A sharp, intense peak between 1700-1725 cm⁻¹ would be indicative of the ketone C=O stretching vibration within the adamantane cage. Another strong absorption, typically in the range of 1630-1680 cm⁻¹, would correspond to the amide C=O stretching vibration of the morpholinylcarbonyl group. The C-H stretching vibrations of the adamantane and morpholine methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region. Additionally, C-N and C-O stretching vibrations from the morpholine ring would be expected in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-H stretching vibrations are also prominent in the Raman spectrum. The carbonyl stretching vibrations would also be observable, although their intensities might differ from the IR spectrum. The symmetric vibrations of the adamantane cage are often strong in the Raman spectrum and can provide information about the polycyclic core.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy |
| C-H Stretch (Adamantane, Morpholine) | 2850 - 3000 | IR, Raman |
| C=O Stretch (Ketone) | 1700 - 1725 | IR |
| C=O Stretch (Amide) | 1630 - 1680 | IR |
| C-N Stretch (Morpholine) | 1000 - 1250 | IR |
| C-O-C Stretch (Morpholine) | 1070 - 1150 | IR |
Note: The expected vibrational frequencies are based on characteristic values for the respective functional groups.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. It provides the precise molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
For this compound (C₁₅H₂₁NO₃), the molecular ion peak [M]⁺ would be expected at m/z 263.1521 (monoisotopic mass). Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. A common fragmentation pathway for 5-substituted adamantan-2-ones involves the loss of the substituent. Therefore, a significant fragment corresponding to the loss of the morpholin-4-ylcarbonyl radical could be expected. Other potential fragmentations include the loss of carbon monoxide (CO) from the ketone group and cleavages within the adamantane cage and the morpholine ring.
| Ion | Proposed Structure/Fragment | Expected m/z |
| [M]⁺ | Molecular Ion | 263 |
| [M - CO]⁺ | Loss of carbon monoxide | 235 |
| [M - C₅H₈NO]⁺ | Loss of morpholinylcarbonyl group | 150 |
| [C₅H₈NO]⁺ | Morpholinylcarbonyl cation | 114 |
| [C₄H₈NO]⁺ | Morpholine fragment | 86 |
Note: The expected m/z values are nominal masses. High-resolution mass spectrometry would provide more precise values.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
While specific crystallographic data for this compound is not publicly available, expected values for its key structural parameters can be inferred from known structures of adamantane and morpholine derivatives.
The C-C bond lengths within the adamantane cage are expected to be in the typical range for sp³-hybridized carbons, approximately 1.53-1.55 Å. The C=O bond of the ketone group would be around 1.21 Å, and the C-C bonds adjacent to it would be slightly shorter than the other C-C single bonds. For the morpholin-4-ylcarbonyl moiety, the amide C=O bond length is expected to be around 1.23-1.25 Å, and the C-N bond length of the amide would be approximately 1.33-1.35 Å. The C-N and C-O bond lengths within the morpholine ring are expected to be around 1.46 Å and 1.43 Å, respectively. The bond angles within the rigid adamantane framework would be close to the tetrahedral angle of 109.5°, with some deviation due to ring strain.
Conformational Analysis in the Crystalline State
Direct experimental data from single-crystal X-ray diffraction analysis of this compound is not currently published. Such an analysis would provide definitive information on bond lengths, bond angles, and the molecule's conformation in the solid state.
The morpholine ring is known to adopt a chair conformation, similar to cyclohexane (B81311). In the context of the larger molecule, the attachment of the morpholin-4-ylcarbonyl substituent to the adamantane framework will influence the orientation of the morpholine ring. Intermolecular forces within the crystal lattice, such as hydrogen bonding (if co-crystallized with a suitable solvent) and van der Waals interactions, would play a crucial role in determining the final packing arrangement and the specific conformation of the morpholine moiety. It is plausible that the carbonyl group and the morpholine ring will exhibit a degree of rotational freedom around the C-C bond connecting them to the adamantane cage, which would be fixed in a specific orientation in the crystalline form.
Table 1: Predicted Conformational Features of this compound in the Crystalline State
| Molecular Fragment | Predicted Conformation | Influencing Factors |
| Adamantane Cage | Rigid chair-chair-chair | Inherent diamondoid structure |
| Morpholine Ring | Chair conformation | Minimization of steric strain |
| Substituent Orientation | Fixed rotational position | Crystal packing forces, intermolecular interactions |
Chiroptical Properties and Stereochemical Assignments (If Applicable)
The chirality of this compound depends on its substitution pattern. The parent adamantan-2-one is achiral due to a plane of symmetry. However, the introduction of the morpholin-4-ylcarbonyl group at the C-5 position, which is a bridgehead carbon, breaks this symmetry, rendering the molecule chiral. Therefore, this compound can exist as a pair of enantiomers.
The experimental study of the chiroptical properties of this compound, using techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), has not been reported. Such studies would be essential for the stereochemical assignment of its enantiomers. The Cotton effect observed in CD spectroscopy, particularly the n→π* transition of the ketone carbonyl group, would be highly sensitive to the stereochemistry of the molecule and could be used to determine the absolute configuration of each enantiomer.
In the absence of experimental data, computational methods, such as time-dependent density functional theory (TD-DFT), could be employed to predict the chiroptical properties of the enantiomers of this compound. By comparing the calculated CD spectra with experimentally obtained data, the absolute configuration of the synthesized or isolated enantiomers could be confidently assigned.
Table 2: Chirality and Potential for Stereochemical Analysis
| Property | Description | Method of Analysis |
| Chirality | Chiral due to asymmetric substitution on the adamantane core. | Presence of a stereocenter. |
| Enantiomers | Exists as a pair of enantiomers (racemic mixture unless resolved). | Chiral chromatography, enantioselective synthesis. |
| Stereochemical Assignment | Not yet determined experimentally. | Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), comparison with computational predictions. |
Computational Chemistry and Theoretical Studies of 5 Morpholin 4 Ylcarbonyl Adamantan 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy, electron density, and a host of derived properties. For 5-(Morpholin-4-ylcarbonyl)adamantan-2-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to determine its most stable three-dimensional geometry. These calculations would optimize all bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The resulting optimized structure is fundamental for all further computational analyses.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com A small gap indicates that the molecule is more reactive and can be more easily polarized.
For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) and amide regions, while the LUMO would likely be centered around the electrophilic carbonyl group of the adamantan-2-one moiety. DFT calculations would provide the precise energy levels of these orbitals and the value of the energy gap, which are essential for understanding its electronic transitions and reactivity.
Table 1: Illustrative Frontier Molecular Orbital Data for Adamantane-Based Compounds
| Compound/Cluster | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Adamantane-based Tetraphenyl Cluster 1 | -6.5 | -1.5 | 5.0 |
| Adamantane-based Tetraphenyl Cluster 2 | -6.8 | -1.7 | 5.1 |
| Adamantane (B196018) Derivative (APT) | -7.06 | -4.99 | 2.07 researchgate.net |
| Triazine Derivative | -6.30 | -1.81 | 4.49 irjweb.com |
This table presents representative data from computational studies on adamantane derivatives to illustrate the typical range of HOMO-LUMO energies and gaps.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. deeporigin.com It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and for predicting its non-covalent interactions, such as hydrogen bonding. numberanalytics.com In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. deeporigin.com Green or yellow areas represent regions of neutral potential.
For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the ketone and amide carbonyl groups, as well as the oxygen of the morpholine ring. These sites would be the primary hydrogen bond acceptors. Conversely, positive potential would likely be found around the hydrogen atoms of the adamantane cage and the N-H protons if present, marking them as potential hydrogen bond donors. Understanding the MEP is crucial for predicting how the molecule might interact with biological targets like protein binding sites. deeporigin.com
Conformational Analysis and Energy Landscapes
Although the adamantane core of this compound is rigid, the morpholine ring and the amide linkage introduce degrees of conformational flexibility. The morpholine ring typically adopts a chair conformation. The rotation around the single bonds connecting the morpholine to the carbonyl group and the carbonyl group to the adamantane cage allows for different spatial arrangements of these substituents.
Conformational analysis aims to identify all possible low-energy conformations (conformers) of a molecule and to determine their relative stabilities. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. The results are visualized as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. For bicyclic systems like adamantane, the chair conformation is generally the most stable. libretexts.org The introduction of a ketone can influence the preferred puckering of the rings. acs.org Computational methods can elucidate the most stable conformer of this compound and the energy barriers between different conformations, which is critical for understanding its shape and how it might fit into a receptor's binding pocket.
Theoretical Descriptors for Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's physicochemical properties.
For this compound, a wide range of theoretical descriptors could be calculated to build a QSAR model, should a series of analogous compounds with known biological activity be available. nih.gov These descriptors can be categorized as follows:
Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges.
Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices. The rigid adamantane cage would significantly influence these parameters.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, reflecting its connectivity and branching.
Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a key descriptor for a drug's ability to cross cell membranes. Adamantane itself is a very hydrophobic compound. researchgate.net
By correlating these descriptors with biological activity using statistical methods, a predictive QSAR model can be developed to guide the design of new, more potent analogs. nih.govmdpi.com
Table 2: Common Theoretical Descriptors Used in QSAR Studies of Adamantane Derivatives
| Descriptor Category | Examples of Descriptors |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |
| Steric/Topological | Molecular Weight, Molar Volume, Surface Area, Ovality |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) |
| Thermodynamic | Enthalpy of Formation, Hydration Energy |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements, vibrations, and conformational changes. For this compound, an MD simulation could be performed with the molecule placed in a box of explicit solvent molecules (e.g., water) to study its behavior in a more biologically relevant environment.
These simulations can reveal how the molecule's conformation changes over time, the stability of its different conformers, and how it interacts with the surrounding solvent molecules. tandfonline.com Solvation effects can significantly impact a molecule's properties and behavior, and MD simulations are a powerful tool for investigating these effects. ksu.edu.sa The trajectory from an MD simulation can also be used to explore the conformational space of the molecule more exhaustively than static conformational analysis.
In Silico Modeling of Molecular Interactions
A primary goal of computational chemistry in drug discovery is to predict how a molecule will interact with its biological target, typically a protein or enzyme. In silico methods like molecular docking are used for this purpose.
Molecular docking algorithms predict the preferred orientation of a ligand (in this case, this compound) when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.
For this compound, docking studies would be crucial to identify potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex. nih.gov These interactions could include hydrogen bonds (e.g., involving the carbonyl and morpholine oxygens) and hydrophobic interactions (with the adamantane cage). The insights gained from these in silico models can guide the rational design of derivatives with improved binding affinity and selectivity.
Despite a comprehensive search for computational chemistry and theoretical studies on the chemical compound this compound, no specific research articles detailing its ligand-protein docking, binding mode prediction, binding energy calculations, or interaction hotspot identification were found in the public domain.
General computational methodologies for adamantane and morpholine derivatives are well-established in medicinal chemistry. These studies often involve molecular docking simulations to predict how these types of molecules might bind to the active sites of enzymes or receptors. Such predictions are crucial in the early stages of drug discovery for identifying potential drug candidates. Binding energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are then used to estimate the affinity of the ligand for the protein, providing a quantitative measure of the binding strength. Furthermore, the identification of interaction hotspots helps in understanding the key amino acid residues that contribute most significantly to the binding, which can guide further optimization of the compound's structure to enhance its potency and selectivity.
While these techniques are frequently applied to adamantane and morpholine-containing compounds to explore their potential as inhibitors for various targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), cholinesterases, and the sigma-2 receptor, no specific data from such studies were available for this compound itself. The absence of published research on this particular compound prevents a detailed analysis as requested.
Applications As Synthetic Intermediates and Molecular Scaffolds in Organic Synthesis
Precursor for Complex Adamantane-Based Molecular Architectures
The adamantane (B196018) framework, known for its rigidity and diamondoid structure, is a desirable motif in medicinal and materials science. nih.govmdpi.commdpi.com 5-(Morpholin-4-ylcarbonyl)adamantan-2-one serves as a valuable starting material for the elaboration of more complex adamantane derivatives. The ketone functionality at the C-2 position is a prime site for a variety of chemical transformations, including nucleophilic additions, reductions, and rearrangements, allowing for the introduction of new functional groups and the extension of the molecular framework. mdpi.comnih.gov
The morpholine (B109124) amide at the C-5 position, while generally stable, can be modified or can influence the reactivity of the adamantane cage. This bifunctionality allows for a stepwise and controlled synthesis of disubstituted adamantanes, which are important precursors for a range of applications. mdpi.com The synthesis of such complex structures often involves multi-step reaction sequences where the adamantane core provides a robust and predictable geometric foundation. nih.gov
Table 1: Selected Transformations of the Adamantan-2-one Moiety
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Grignard Reaction | RMgX, THF | Tertiary Alcohol |
| Reduction | NaBH₄, MeOH | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR, Base | Alkene |
Building Block for Heterocyclic Systems and Polycyclic Compounds
Heterocyclic compounds are of paramount importance in organic chemistry, particularly in the development of pharmaceuticals. nih.govamazonaws.com The ketone and the morpholine amide functionalities of this compound make it a suitable building block for the synthesis of novel heterocyclic and polycyclic systems. The ketone can undergo condensation reactions with various binucleophiles to form a range of heterocyclic rings fused to the adamantane scaffold.
Use in Solid-Phase Organic Synthesis
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of large numbers of compounds in a purified form, making it a cornerstone of combinatorial chemistry and drug discovery. polyu.edu.hknih.govsemanticscholar.org The adamantane scaffold, due to its rigidity and chemical stability, is well-suited for SPOS. This compound can be tethered to a solid support through its functional groups, allowing for the subsequent elaboration of the molecule in a stepwise manner.
For example, the ketone functionality could be converted to an oxime, which can then be used as a point of attachment to a resin. Alternatively, a derivative of the morpholine amide could be designed to link to the solid support. nih.gov Once attached, the adamantane scaffold provides a stable platform for a variety of chemical transformations, enabling the synthesis of a library of related compounds with diverse functionalities. researchgate.netescholarship.org
Development of Novel Organocatalysts and Ligands
The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen explosive growth in recent years. nih.gov Chiral ligands are also crucial for asymmetric metal-catalyzed reactions. researchgate.net The rigid and well-defined three-dimensional structure of the adamantane core makes it an attractive scaffold for the design of new organocatalysts and chiral ligands. researchgate.net
Starting from this compound, it is possible to introduce catalytically active moieties or coordinating groups in a spatially defined manner. For instance, the ketone could be converted to a chiral amino alcohol, which could serve as a chiral ligand for metal catalysts. nih.govnih.govrsc.orgsemanticscholar.org The morpholine group itself, or derivatives thereof, can also act as a catalytic site or a coordinating group. nih.gov The rigidity of the adamantane scaffold can help in creating a well-defined chiral environment around the catalytic center, potentially leading to high levels of stereocontrol in asymmetric reactions.
Scaffolds for Chemical Library Synthesis
Chemical libraries are essential tools in drug discovery and chemical biology for the identification of new bioactive molecules. nih.gov Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse and complex molecules. frontiersin.orgmdpi.comresearchgate.net The unique three-dimensional structure of adamantane makes it an excellent scaffold for the construction of such libraries. researchgate.netnih.gov
This compound, with its two distinct functional groups, is an ideal starting point for the synthesis of a diverse library of compounds. By systematically varying the substituents introduced at the ketone and modifying the morpholine amide, a large number of structurally distinct molecules can be generated. nih.gov This approach allows for the exploration of a larger chemical space, increasing the probability of discovering compounds with desired biological activities or material properties. nih.govmdpi.com The rigid adamantane core ensures that the appended functionalities are held in a defined spatial arrangement, which can be crucial for molecular recognition and biological activity.
Structure Property Relationships and Molecular Design Principles
Influence of Adamantane (B196018) Rigidity and Steric Hindrance on Molecular Properties
The adamantane cage is a prominent feature of 5-(Morpholin-4-ylcarbonyl)adamantan-2-one, conferring significant rigidity and steric bulk to the molecule. Adamantane, the simplest diamondoid hydrocarbon, consists of four interconnected cyclohexane (B81311) rings in a strain-free, armchair conformation. This structure is exceptionally stable and conformationally well-defined. nih.gov
The rigidity of the adamantane scaffold serves as a robust and predictable anchor for the functional groups, limiting the conformational flexibility of the entire molecule. This has profound implications for its interaction with other molecules and biological targets, as it presents a fixed spatial arrangement of its substituents. nih.gov The inherent lipophilicity of the adamantane moiety is another critical property. mdpi.comnih.gov Often described as a "lipophilic bullet," the adamantane group can enhance the molecule's ability to permeate nonpolar environments, a key factor in medicinal chemistry for improving pharmacokinetic profiles. mdpi.comnih.gov
Furthermore, the sheer size and three-dimensional shape of the adamantane core create significant steric hindrance. This bulkiness can influence the molecule's reactivity by shielding adjacent functional groups from chemical attack. rsc.org It also plays a crucial role in molecular recognition, as the steric profile dictates how the molecule can fit into binding sites or crystal lattices. nih.govresearchgate.net The tight packing capabilities of adamantane derivatives are well-documented, often leading to the formation of stable crystals. nih.gov
Table 1: Physicochemical Properties Influenced by the Adamantane Moiety
| Property | Influence of Adamantane Core | Rationale |
| Molecular Shape | Rigid, tetrahedral-like scaffold | Diamondoid cage structure is conformationally locked. nih.gov |
| Lipophilicity | Increased | Highly saturated hydrocarbon cage structure. mdpi.comnih.gov |
| Conformational Freedom | Significantly restricted | The inherent rigidity prevents bond rotation that would alter the overall shape. nih.gov |
| Steric Profile | High steric hindrance | The bulky, three-dimensional nature of the cage occupies significant space. rsc.org |
| Reactivity | Can be sterically hindered | The bulk can shield attached functional groups from reactants. rsc.org |
Role of the Morpholine (B109124) Moiety in Modulating Electronic and Steric Properties
The morpholine moiety, a saturated heterocycle containing both an amine and an ether functional group, introduces a combination of polarity and hydrogen bonding capability to this compound. This stands in contrast to the nonpolar nature of the adamantane core. Morpholine is a widely used scaffold in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.govresearchgate.net
Rational Design Strategies for Enhancing Chemical Selectivity and Efficiency
Rational design strategies aim to optimize a molecule's properties for a specific purpose by making targeted structural modifications. For a compound like this compound, such strategies would leverage the distinct characteristics of its adamantane and morpholine components to enhance chemical selectivity and efficiency. nih.gov
One primary strategy involves exploiting the rigidity of the adamantane scaffold. nih.gov By using it as a fixed platform, chemists can precisely control the spatial orientation of the morpholinecarbonyl and ketone functionalities. Modifications to the adamantane core itself, such as adding substituents at other positions, can be used to fine-tune steric bulk and lipophilicity to achieve selective binding to a target. researchgate.netresearchgate.net
Another approach focuses on modulating electrostatic interactions. nih.gov The morpholine ring can be replaced with other heterocyclic systems to alter polarity, basicity, and hydrogen-bonding patterns. Computational methods, such as molecular docking and dynamics simulations, can be employed to predict how these changes will affect binding affinity and selectivity for a specific target over others. rsc.org This allows for a "negative design" approach, where modifications are made to introduce unfavorable interactions with off-target molecules while maintaining or enhancing interactions with the desired target. nih.gov
Table 2: Design Strategies for Adamantane-Morpholine Derivatives
| Design Principle | Strategy | Desired Outcome |
| Scaffold Rigidity | Use the adamantane core to control the 3D positioning of functional groups. | Enhanced binding affinity and selectivity through precise conformational control. nih.gov |
| Steric Tuning | Modify substituents on the adamantane or morpholine rings. | Optimize shape complementarity with a target binding site. |
| Electrostatic Optimization | Alter heteroatoms or substituents on the morpholine ring. | Fine-tune hydrogen bonding and polar interactions to improve selectivity. nih.govrsc.org |
| Lipophilicity Balance | Introduce polar or nonpolar groups on the adamantane scaffold. | Modulate solubility and permeability to improve pharmacokinetic properties. mdpi.com |
Correlation between Molecular Conformation and Reactivity/Interactions
The reactivity and intermolecular interactions of this compound are intrinsically linked to its molecular conformation. The adamantane cage's rigidity severely restricts the molecule's ability to adopt different conformations, meaning its three-dimensional shape is largely predetermined. nih.govresearchgate.net
This conformational rigidity dictates how the molecule presents its functional groups—the ketone and the morpholinylcarbonyl group—to the surrounding environment. The specific orientation of the carbonyl groups influences their accessibility for chemical reactions. For instance, the steric environment created by the adamantane framework can affect the rate and stereochemical outcome of nucleophilic additions to the ketone. acs.org
In the context of intermolecular interactions, the fixed conformation is critical for molecular recognition. The spatial relationship between the lipophilic adamantane surface, the hydrogen bond-accepting morpholine ring, and the polar ketone group creates a specific pharmacophore. The efficacy of this molecule in binding to a receptor or enzyme active site depends on how well this fixed conformation complements the topology of the binding site. rsc.org Studies on similar adamantane-containing structures have shown that their rigid conformation can lead to highly specific packing in the solid state, forming well-defined crystal structures through predictable intermolecular forces. nih.govnih.gov This principle of pre-organization, where the molecule is already in a favorable conformation for binding, can lead to high affinity and selectivity in its interactions.
Intermolecular Interactions and Crystal Engineering Studies
Analysis of Non-Covalent Interactions in the Solid State
The molecular structure of 5-(Morpholin-4-ylcarbonyl)adamantan-2-one, featuring a bulky, hydrophobic adamantane (B196018) cage, a polar morpholine (B109124) ring, and carbonyl and ketone functionalities, suggests a rich landscape of potential non-covalent interactions. In the solid state, these forces would collaboratively stabilize the crystal lattice.
Based on studies of similar adamantane amides and ketones, the primary non-covalent interactions expected to be present are:
Hydrogen Bonding: While lacking strong traditional hydrogen bond donors like -OH or -NH2, the molecule can participate in weaker C-H···O hydrogen bonds. The oxygen atoms of the morpholine ring, the carbonyl group, and the adamantanone ketone serve as potential acceptors. The numerous C-H bonds of the adamantane and morpholine moieties can act as donors. These interactions, though individually weak, are numerous and collectively contribute significantly to the crystal's stability.
van der Waals Forces: Given the large, nonpolar surface area of the adamantane group, dispersion forces are anticipated to be a dominant factor in the crystal packing. The interlocking of these bulky cages is a common feature in the crystal structures of adamantane derivatives.
| Interaction Type | Potential Donor | Potential Acceptor | Significance in Stabilization |
| C-H···O Hydrogen Bonding | C-H groups on adamantane and morpholine rings | Oxygen atoms of carbonyl, ketone, and morpholine | High (collectively) |
| van der Waals Forces | Adamantane cage, Morpholine ring | Adamantane cage, Morpholine ring | High |
| Dipole-Dipole Interactions | Carbonyl group, Ketone group | Carbonyl group, Ketone group | Moderate |
Application of Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, researchers can identify the specific atoms involved in close contacts and the nature of these interactions.
For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal:
dnorm Surface: Red spots on the dnorm map would indicate close intermolecular contacts, highlighting the regions of C-H···O hydrogen bonding.
Analysis of related adamantane structures consistently shows that H···H contacts make up the largest percentage of the Hirshfeld surface, confirming the importance of van der Waals forces in the crystal packing of these bulky molecules.
Design and Control of Crystal Packing Arrangements
The field of crystal engineering seeks to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions. The functional groups on this compound offer handles for manipulating its crystal packing.
For instance, the introduction of co-formers capable of forming strong hydrogen bonds with the carbonyl or ketone oxygen atoms could lead to the formation of co-crystals with different packing motifs and potentially altered physical properties, such as solubility and melting point. The selection of crystallization solvent can also influence the resulting crystal form by competing for hydrogen bonding sites or through solvate incorporation.
Studies on Polymorphism and Co-crystallization
Polymorphism , the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites. While no specific polymorphic studies on this compound have been reported, adamantane derivatives are known to exhibit polymorphism. The different spatial arrangements of the morpholine group relative to the adamantane cage could potentially lead to different packing arrangements and, consequently, different polymorphs.
Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular component (a co-former) into the crystal lattice. The carbonyl and ketone groups of the title compound are excellent hydrogen bond acceptors, making them ideal targets for co-crystallization with molecules that are strong hydrogen bond donors, such as carboxylic acids or phenols. The formation of co-crystals could be a viable strategy to improve properties like solubility and stability.
Future Directions and Emerging Research Opportunities
Exploration of Uncharted Reactivity Pathways
The reactivity of 5-(Morpholin-4-ylcarbonyl)adamantan-2-one is primarily dictated by its two main functional groups: the ketone at the 2-position of the adamantane (B196018) cage and the tertiary amide linking the morpholine (B109124) ring. While the individual reactivities of ketones and amides are well-understood, their interplay within this specific scaffold offers opportunities for discovering novel transformations.
Future research could focus on:
Enolate Chemistry: The ketone can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. chemicalbook.com Exploring the regioselectivity and stereoselectivity of these reactions, given the steric hindrance of the adamantane cage, could lead to novel substituted derivatives.
Reduction and Oxidation: Selective reduction of the ketone to an alcohol or its conversion to other functional groups through reactions like the Baeyer-Villiger oxidation could yield new classes of derivatives.
Amide Group Modification: While generally stable, the amide bond could be subjected to hydrolysis or reduction under specific conditions to unmask a carboxylic acid or an amine, respectively, providing pathways to further functionalization.
Intramolecular Reactions: Investigating conditions that could promote intramolecular cyclizations or rearrangements between the ketone and the amide side chain could lead to complex polycyclic structures. The reaction of adamantan-2-one with acetonitrile (B52724) in basic media, for instance, yields 2-(2-hydroxy-2-adamantyl)acetonitrile, highlighting the potential for additions at the carbonyl group. researchgate.net
Development of Novel Stereoselective Synthetic Methodologies
The structure of this compound contains multiple stereocenters, making the development of stereoselective synthetic routes a significant and valuable challenge. Access to enantiomerically pure forms of this and related compounds is often crucial for applications in medicinal chemistry and materials science. rsc.orgmdpi.com
Emerging research opportunities in this area include:
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming steps in the synthesis of the adamantane core or during the introduction of substituents.
Chiral Pool Synthesis: Starting from enantiomerically pure precursors to build the adamantane-morpholine scaffold.
Resolution Techniques: Developing efficient methods for separating racemic mixtures, such as chiral chromatography or diastereomeric salt formation.
A significant body of research exists on the stereoselective synthesis of various adamantane derivatives, which can serve as a foundation for developing methodologies specific to this compound. rsc.orgresearchgate.net For example, syntheses of 1,2-disubstituted adamantane derivatives have been achieved through the construction of the tricyclic framework, retaining stereochemistry in the process. mdpi.com
Advanced Computational Modeling for Predictive Molecular Design
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound, thereby guiding experimental efforts.
Future computational studies could involve:
Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to calculate molecular geometries, electronic structures, and reaction energy profiles. This can help predict the most likely sites of reactivity and the mechanisms of potential new reactions.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule in different environments (e.g., various solvents) to understand its conformational preferences and intermolecular interactions. MD simulations have been used to validate the stable interactions of other morpholine derivatives with biological targets. mdpi.com
Molecular Docking: If the molecule is investigated for biological applications, docking studies can predict its binding affinity and orientation within the active site of a target protein. nih.govnih.gov Such studies have been performed for other adamantane-linked compounds to reveal their binding modes. nih.govmdpi.com
| Computed Property | Value | Source |
| Molecular Weight | 263.33 g/mol | PubChem nih.gov |
| XLogP3 | 0.3 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Exact Mass | 263.15214353 Da | PubChem nih.gov |
| Topological Polar Surface Area | 46.6 Ų | PubChem nih.gov |
| Heavy Atom Count | 19 | PubChem nih.gov |
Integration with High-Throughput Screening for Chemical Discovery
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific activity. unchainedlabs.com The this compound scaffold can be a valuable starting point for generating diverse chemical libraries for HTS campaigns.
Key strategies include:
Combinatorial Chemistry: Systematically modifying the adamantane core, the ketone, and the morpholine ring to create a large library of related analogs. For example, different amines could be used in place of morpholine, or the ketone could be converted into a variety of other functional groups.
Scaffold-Based Discovery: Using the adamantane-morpholine hybrid as a core structure to search for compounds with specific biological or material properties. The adamantane moiety is known to increase lipophilicity, which can modify the bioavailability of compounds. mdpi.com
Fragment-Based Screening: Utilizing the distinct adamantane and morpholine fragments in screening campaigns to identify key interactions, which can then be built upon to design more complex and potent molecules.
HTS has been instrumental in identifying adamantane derivatives as antagonists for various biological targets, demonstrating the utility of this approach. nih.gov
Investigation of Material Science Applications for Adamantane-Morpholine Hybrids
The rigid, well-defined structure of the adamantane cage makes it an attractive building block (a "diamondoid") for creating advanced materials. mdpi.comrsc.org The combination with the morpholine unit in this compound opens up possibilities for creating novel hybrid materials with tailored properties.
Potential applications to be explored include:
Polymers and Copolymers: Incorporating the adamantane-morpholine unit as a monomer can impart unique thermal stability, rigidity, and solubility properties to polymers.
Supramolecular Assemblies: The adamantane cage is known to form stable inclusion complexes with host molecules like cyclodextrins. mdpi.com The morpholine moiety can provide sites for hydrogen bonding, enabling the self-assembly of complex, ordered structures.
Metal-Organic Frameworks (MOFs): The molecule could be functionalized to act as a ligand for creating MOFs. The rigid adamantane would serve as a strut, potentially leading to materials with high porosity and stability.
Liquid Crystals: The rigid, anisotropic shape of adamantane derivatives can favor the formation of liquid crystalline phases.
The broader field of hybrid materials, which combines organic and inorganic components, is rapidly expanding, and adamantane-based structures represent a promising class of building blocks for creating materials with synergistic properties. rsc.orgnih.gov
Q & A
Q. What are the common synthetic routes for preparing 5-(Morpholin-4-ylcarbonyl)adamantan-2-one?
The synthesis typically involves functionalization of the adamantane scaffold. For example:
- Schmidt Reaction : Adamantan-2-one derivatives can be synthesized via the Schmidt reaction with nitriles under thermal conditions. This method often requires optimization of temperature and solvent polarity to minimize byproducts like adamantan-2-one .
- Copper-Catalyzed C–H Activation : Direct arylation or thiolation of adamantan-2-one can be achieved using copper catalysts under light irradiation, enabling regioselective substitution at the adamantane C–H bonds .
- Enol-Dependent Acetoxylation : Reactions with (diacetoxy)iodobenzene (PIDA) require enolizable ketones; non-enolizable analogs (e.g., 2-adamantanone) show no conversion, emphasizing the need for α-hydrogens in the substrate .
Q. How can the purity and structure of this compound be validated experimentally?
- Chromatography : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity. For residual solvents (e.g., in kemantane derivatives), headspace gas chromatography with flame ionization detection (GLC-FID) is validated for sensitivity and reproducibility .
- Spectroscopy : 1H/13C NMR and FT-IR confirm functional groups and regiochemistry. For example, 1,3,5-trimethyl-substituted adamantanones show distinct proton environments (e.g., δ ~2.15 ppm for bridgehead protons) .
- X-ray Crystallography : Tools like SHELXL or Mercury can resolve crystal structures, validate bond angles, and identify intermolecular interactions (e.g., hydrogen bonding with morpholine carbonyl groups) .
Advanced Research Questions
Q. How do reaction conditions influence byproduct formation in adamantane-derived ketone rearrangements?
Thermal rearrangements of adamantane derivatives (e.g., chloroformates or nitriles) often produce adamantan-2-one as a byproduct. Key factors include:
- Atmosphere : Under argon, byproduct formation decreases (4–6% vs. 30% in air) due to reduced oxidative degradation .
- Solvent Effects : Polar solvents like diglyme favor protoadamantane formation, while nonpolar media reduce side reactions .
- Temperature Control : Rate constants (e.g., for nitrile rearrangements) follow Arrhenius behavior, with activation energies ~30–40 kJ/mol. Isothermal conditions at 180–200°C optimize yield .
Q. What computational methods explain the electron transfer (ET) reactivity of 5-substituted adamantane derivatives?
Theoretical studies on ET mechanisms reveal:
- Stepwise vs. Concerted Pathways : For 5-chloroadamantan-2-one, a stepwise ET mechanism involving radical anions is favored, while oxygenated derivatives (e.g., 10, 11) follow concerted pathways .
- Solvent Polarization : In acetonitrile, intramolecular ET activation energies follow 5 > 11 > 10 due to steric and electronic effects of substituents .
- π-σ Interactions : Substitution at the adamantane bridgehead alters orbital overlap, modulating ET dissociation rates .
Q. How can structural contradictions in adamantane derivative characterization be resolved?
Discrepancies in spectral or crystallographic data require:
- Multi-Method Validation : Cross-validate NMR shifts with density functional theory (DFT) calculations. For example, discrepancies in 13C chemical shifts >2 ppm may indicate incorrect stereochemical assignments .
- Crystallographic Software : Use Mercury’s packing similarity tools to compare experimental structures with database entries (e.g., Cambridge Structural Database) .
- Dynamic NMR : Variable-temperature NMR can resolve conformational equilibria in substituted adamantanes, such as axial-equatorial morpholine carbonyl flipping .
Q. What strategies optimize regioselectivity in C–H functionalization of adamantan-2-one?
- Photoredox Catalysis : Dual catalysts (e.g., [W10O32]4−/Ni) enable direct arylation at the adamantane C5 position under visible light, achieving ~48% yield .
- Steric and Electronic Modulation : Electron-withdrawing groups (e.g., trifluoromethyl) on coupling partners enhance electrophilic reactivity at the adamantane bridgehead .
- Solvent Screening : Nonpolar solvents (e.g., hexanes) improve selectivity in copper-catalyzed thiolation reactions by reducing radical recombination side reactions .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistencies in thermal rearrangement product distributions?
- Byproduct Profiling : Use GC-MS or GPC to identify minor components (e.g., adamantan-2-one in nitrile rearrangements). Quantify via internal standardization .
- Kinetic Modeling : Fit first-order rate constants (log k vs. 1/T) to identify deviations from Arrhenius behavior, which may indicate competing pathways .
- Computational Transition-State Analysis : Compare DFT-calculated activation barriers for suspected pathways to experimental data .
Q. What criteria validate the reliability of crystallographic data for adamantane derivatives?
- R-Factor Thresholds : SHELXL-refined structures should have R1 < 5% for high-resolution (<1.0 Å) data .
- ADP Analysis : Anisotropic displacement parameters (ADPs) for bridgehead carbons should align with expected rigidity; outliers may indicate disorder .
- Twinned Data Handling : For macromolecular crystals, use SHELXPRO to deconvolute twinned datasets and avoid misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
